Diaplasinin (PAI-749): A Technical Guide to its Discovery and Development as a PAI-1 Inhibitor
Diaplasinin (PAI-749): A Technical Guide to its Discovery and Development as a PAI-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to Diaplasinin and PAI-1
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory activities of diaplasinin.
| Target | Parameter | Value | Reference |
| PAI-1 | IC50 | 295 nM | [2][3] |
| PAI-1 (fluorophore-tagged) | IC50 | 140 nM | [2] |
| PAI-1 (fluorophore-tagged) | Apparent Kd | 254 nM | [2] |
| Plasminogen Activator | Parameter | Value | Reference |
| tPA | IC50 | 157 nM | [2][4] |
| uPA | IC50 | 87 nM | [2][4] |
Mechanism of Action
Experimental Protocols
High-Throughput Screening (HTS) for PAI-1 Inhibitors
Materials:
-
Recombinant human tPA or uPA
-
Chromogenic or fluorogenic substrate for tPA/uPA
-
Compound library
-
Assay plates (e.g., 384-well)
-
Automated liquid handling systems
-
Plate reader
Protocol:
-
Compound Plating: Dispense a small volume of each compound from the library into individual wells of the assay plates using an automated liquid handler.
-
Protease Addition: Add a solution of recombinant human tPA or uPA to each well.
-
Substrate Addition: Add the chromogenic or fluorogenic substrate to each well.
-
Hit Identification: Identify compounds that produce a signal above a defined threshold as primary hits.
In Vitro PAI-1 Inhibition Assay (IC50 Determination)
Protocol:
-
Prepare a serial dilution of diaplasinin.
-
Add a fixed concentration of tPA or uPA to initiate the reaction.
-
After a short incubation, add a chromogenic substrate for the respective plasminogen activator.
-
Measure the rate of color development (change in absorbance) at a specific wavelength over time.
Ferric Chloride-Induced Arterial Thrombosis Model (In Vivo Efficacy)
This is a widely used preclinical model to evaluate the antithrombotic efficacy of test compounds.
Objective: To assess the ability of diaplasinin to prevent or reduce thrombus formation in vivo.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Diaplasinin formulated for oral or intravenous administration
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride (FeCl3) solution (e.g., 10-20%)
-
Surgical instruments
-
Doppler flow probe
Protocol:
-
Animal Preparation: Anesthetize the animal and surgically expose the carotid artery.
-
Drug Administration: Administer diaplasinin or vehicle control at various doses via the desired route (e.g., oral gavage or intravenous injection) at a specified time before injury.
-
Thrombus Induction: Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 3-5 minutes).
-
Blood Flow Monitoring: Monitor blood flow in the artery using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is typically the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specific timeframe. The thrombus can also be excised and weighed.
-
Data Analysis: Compare the time to occlusion or thrombus weight between the diaplasinin-treated groups and the vehicle control group to determine efficacy.
Diaplasinin Discovery and Development Workflow
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual-reporter high-throughput screen for small-molecule in vivo inhibitors of plasminogen activator inhibitor type-1 yields a clinical lead candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
